

An In-depth Technical Guide to 1-Acetyl-1,2,3,4-tetrahydroquinoline

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Compound of Interest

Compound Name:	1-Acetyl-1,2,3,4-tetrahydroquinoline
Cat. No.:	B160286

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This technical guide provides a comprehensive overview of **1-Acetyl-1,2,3,4-tetrahydroquinoline**, a heterocyclic compound of interest in pharmaceutical and organic synthesis. This document details its chemical identifiers, a standard experimental protocol for its synthesis, and concludes with a workflow diagram for its preparation.

Core Compound Identifiers

1-Acetyl-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroquinoline, featuring an acetyl group attached to the nitrogen atom. Its fundamental properties and identifiers are summarized below for easy reference.

Identifier	Value
CAS Number	4169-19-1 [1] [2] [3]
Molecular Formula	C ₁₁ H ₁₃ NO [1] [3] [4]
Molecular Weight	175.23 g/mol [1] [3] [4]
IUPAC Name	1-(3,4-dihydro-2H-quinolin-1-yl)ethanone [1]
Canonical SMILES	CC(=O)N1CCCC2=CC=CC=C21 [1] [4]
InChI Key	RRWLNRQGJSQRAF-UHFFFAOYSA-N [1]
Appearance	Colorless to Almost colorless clear liquid
Purity	>98.0% (GC)
Boiling Point	371.1°C at 760 mmHg [1]
Density	1.12 g/cm ³
Flash Point	181.1°C [1]

Experimental Protocol: Synthesis of 1-Acetyl-1,2,3,4-tetrahydroquinoline

The following protocol describes a standard laboratory procedure for the N-acetylation of 1,2,3,4-tetrahydroquinoline to yield **1-Acetyl-1,2,3,4-tetrahydroquinoline**. This method is adapted from established procedures for the acylation of similar heterocyclic amines.

Materials:

- 1,2,3,4-Tetrahydroquinoline
- Acetic anhydride
- An appropriate solvent (e.g., dichloromethane, ethanol)
- A suitable base (e.g., pyridine, triethylamine, or aqueous sodium hydroxide for workup)
- Anhydrous sodium sulfate or magnesium sulfate

- Standard laboratory glassware and stirring apparatus
- Rotary evaporator
- Chromatography supplies (silica gel, solvents for elution)

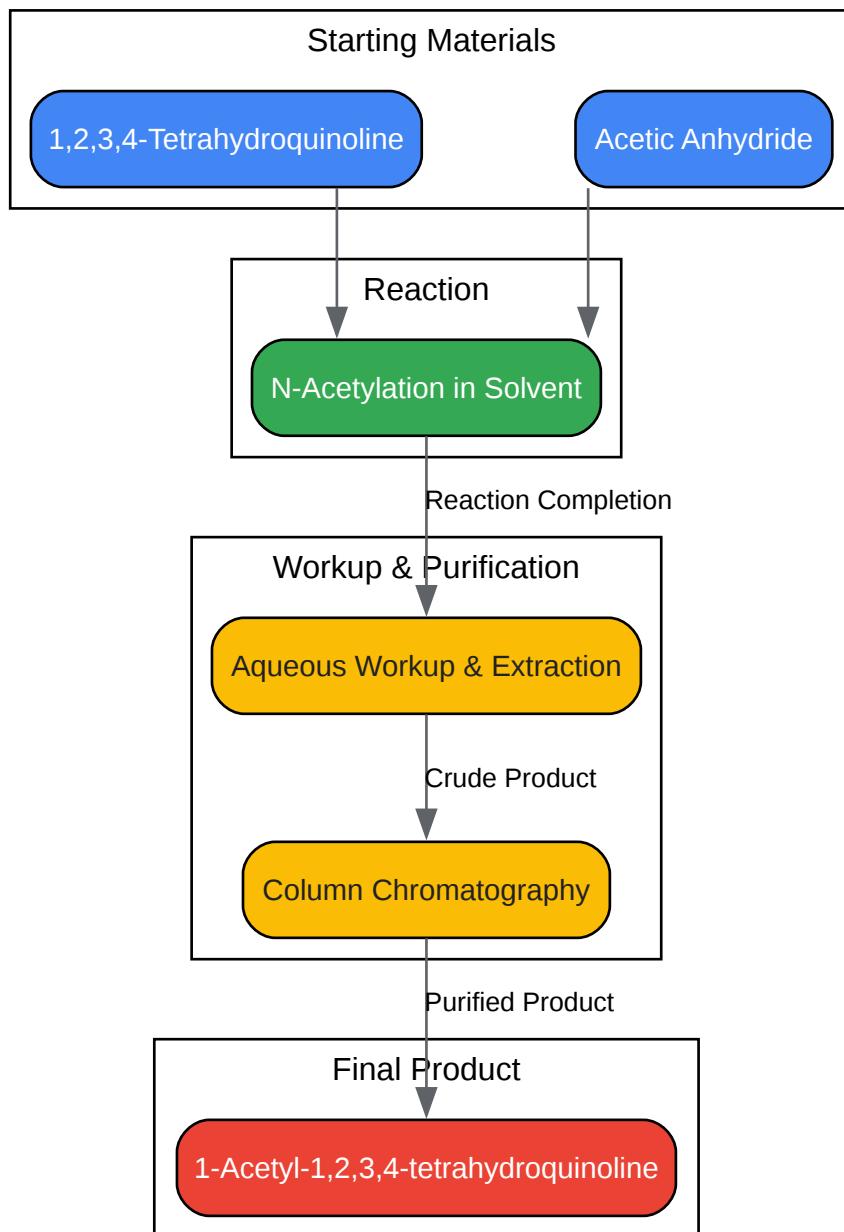
Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,2,3,4-tetrahydroquinoline in the chosen solvent.
- Addition of Acetylating Agent: While stirring the solution, slowly add acetic anhydride dropwise. If a non-basic solvent is used, a base like pyridine or triethylamine is typically added to neutralize the acetic acid byproduct.
- Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Workup:
 - Once the reaction is complete, the mixture is typically diluted with water.
 - If an acid scavenger was not used during the reaction, the solution can be basified with a mild base like sodium hydroxide to neutralize any remaining acid.
 - The aqueous solution is then extracted with an organic solvent such as dichloromethane or ethyl acetate.
 - The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and filtered.
- Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Experimental Workflow: Synthesis of 1-Acetyl-1,2,3,4-tetrahydroquinoline

The following diagram illustrates the key steps in the synthesis of **1-Acetyl-1,2,3,4-tetrahydroquinoline**.

Synthesis of 1-Acetyl-1,2,3,4-tetrahydroquinoline



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Caption: Synthetic workflow for **1-Acetyl-1,2,3,4-tetrahydroquinoline**.

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